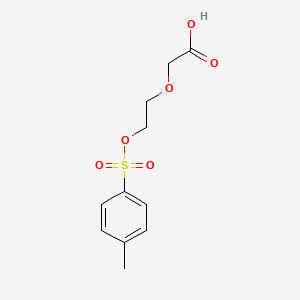
Tos-PEG1-O-CH2COOH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tos-PEG1-O-CH2COOH, also known as 2-[2-(4-methylphenyl)sulfonyloxyethoxy]acetic acid, is a polyethylene glycol-based PROTAC linker. This compound is used in the synthesis of PROTACs (Proteolysis Targeting Chimeras), which are molecules designed to degrade specific proteins within cells. The compound contains a tosyl group and a terminal carboxylic acid, making it a versatile linker in chemical synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tos-PEG1-O-CH2COOH involves the reaction of polyethylene glycol with tosyl chloride to introduce the tosyl group. This is followed by the reaction with ethylene glycol to form the ethoxy linkage.
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions under controlled conditions to ensure high purity and yield. The process includes the use of advanced equipment and techniques to maintain consistency and reproducibility. The compound is usually stored at low temperatures to prevent degradation .
Analyse Chemischer Reaktionen
Types of Reactions
Tos-PEG1-O-CH2COOH undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The tosyl group is a good leaving group, making the compound suitable for nucleophilic substitution reactions.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Amide Formation: The carboxylic acid group can react with amines in the presence of activators like EDC or DCC to form amides.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols.
Esterification: Alcohols and acid catalysts are commonly used.
Amide Formation: Activators like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) are used.
Major Products Formed
Nucleophilic Substitution: Products include substituted ethers or thioethers.
Esterification: Products are esters.
Amide Formation: Products are amides.
Wissenschaftliche Forschungsanwendungen
Tos-PEG1-O-CH2COOH has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of PROTACs, which are used to study protein degradation.
Biology: Employed in the development of targeted protein degradation systems to study cellular processes.
Medicine: Used in drug discovery and development, particularly in the design of molecules that can selectively degrade disease-causing proteins.
Industry: Utilized in the production of advanced materials and nanotechnology applications.
Wirkmechanismus
Tos-PEG1-O-CH2COOH functions as a linker in PROTACs, which exploit the ubiquitin-proteasome system to selectively degrade target proteins. The compound connects a ligand for an E3 ubiquitin ligase to a ligand for the target protein. This brings the target protein in proximity to the E3 ligase, leading to its ubiquitination and subsequent degradation by the proteasome .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tos-PEG2-CH2COOH: Another polyethylene glycol-based PROTAC linker with a similar structure but a longer PEG chain.
Tos-PEG3-CH2COOH: Similar to Tos-PEG1-O-CH2COOH but with an even longer PEG chain.
Tos-PEG4-CH2COOH: A polyethylene glycol-based PROTAC linker with a four-unit PEG chain.
Uniqueness
This compound is unique due to its specific length of the PEG chain, which provides an optimal balance between hydrophilicity and flexibility. This makes it particularly suitable for certain PROTAC applications where a shorter linker is required .
Biologische Aktivität
Tos-PEG1-O-CH2COOH, also referred to as PROTAC Linker 28, is a polyethylene glycol (PEG)-based linker that plays a significant role in the development of PROTACs (Proteolysis Targeting Chimeras). This compound is characterized by its ability to facilitate targeted protein degradation through the ubiquitin-proteasome system, making it an important tool in drug discovery and therapeutic applications.
- Molecular Formula : C₁₁H₁₄O₆S
- Molecular Weight : 274.29 g/mol
- Storage Conditions :
- Powder: -20°C for up to 3 years
- In solvent: -80°C for up to 1 year
The biological activity of this compound is primarily linked to its function as a linker in the synthesis of PROTACs. PROTACs are bifunctional molecules that consist of two ligands connected by a linker. One ligand binds to a target protein, while the other binds to an E3 ubiquitin ligase, which mediates the ubiquitination and subsequent degradation of the target protein by the proteasome. This mechanism allows for selective degradation of proteins involved in various diseases, including cancer.
Targeted Protein Degradation
- Cancer Therapy : The use of PROTACs containing this compound has shown promise in degrading oncoproteins that are otherwise difficult to target with traditional small-molecule inhibitors. For instance, studies have demonstrated effective degradation of proteins associated with tumor progression and metastasis through the modulation of pathways such as PI3K/Akt and MEK .
- Neurodegenerative Diseases : Research indicates that PROTACs utilizing this linker can target misfolded proteins implicated in neurodegenerative disorders, potentially offering new therapeutic strategies for conditions like Alzheimer's disease .
- Autoimmune Disorders : The ability to selectively degrade specific proteins involved in inflammatory responses opens avenues for treating autoimmune diseases through targeted therapies that minimize side effects associated with conventional treatments .
Table 1: Summary of Studies Utilizing this compound in PROTAC Development
Eigenschaften
Molekularformel |
C11H14O6S |
|---|---|
Molekulargewicht |
274.29 g/mol |
IUPAC-Name |
2-[2-(4-methylphenyl)sulfonyloxyethoxy]acetic acid |
InChI |
InChI=1S/C11H14O6S/c1-9-2-4-10(5-3-9)18(14,15)17-7-6-16-8-11(12)13/h2-5H,6-8H2,1H3,(H,12,13) |
InChI-Schlüssel |
IDFPMFGPJAPLGA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















